
2-(Benzyloxy)-1-naphthoic Acid
Descripción general
Descripción
2-(Benzyloxy)-1-naphthoic Acid is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
2-(Benzyloxy)-1-naphthoic Acid is utilized in various chemical synthesis processes. For instance, Chen et al. (2019) developed a method for synthesizing multisubstituted 1-naphthoic acids through Ru-catalyzed C-H activation and double alkyne annulation, which demonstrates a high atom/step economy and uses atmospheric oxygen as the sole oxidant (Chen et al., 2019). Similarly, Dang Thi et al. (2015) explored the synthesis and anticancer properties of new (dihydro)pyranonaphthoquinones and their epoxy analogs using 1,4-Dihydroxy-2-naphthoic acid as a substrate (Dang Thi et al., 2015).
Pharmaceutical and Biological Research
In the field of pharmaceutical and biological research, this compound derivatives exhibit potential. The study by Dang Thi et al. (2015) also highlighted the cytotoxic and antimicrobial effects of the synthesized compounds, showing interesting activity against different cancer cell lines (Dang Thi et al., 2015).
Environmental and Microbial Studies
This compound and its derivatives have been studied in environmental contexts, particularly in microbial degradation processes. For example, Meckenstock et al. (2000) investigated the anaerobic degradation of naphthalene and related compounds, including naphthoic acids, by a sulfate-reducing enrichment culture, highlighting the metabolic pathways involved in the breakdown of these compounds in an environmental setting (Meckenstock et al., 2000).
Photoreactive and Optical Properties
This compound derivatives also find applications in the study of photoreactive and optical properties. Höfler et al. (2008) investigated the photo-Fries rearrangement of fully aromatic esters containing the 1-naphthyl chromophore in polymeric media, exploring their photochemical reactivity and the yield of hydroxyketones, which is significant for optical applications (Höfler et al., 2008).
Materials Science and Engineering
In materials science and engineering, the chemical properties of this compound are leveraged for various applications. For example, Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative of naphthodioxinone as a photochemically masked one-component type II photoinitiator for free radical polymerization, showcasing its potential in the field of polymer chemistry (Kumbaraci et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, “2-(Benzyloxy)benzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
2-phenylmethoxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCAFDPSJAOBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
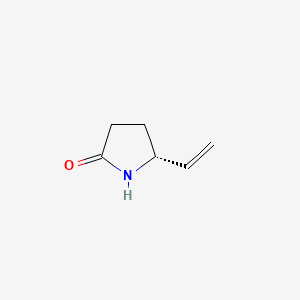

![2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3361814.png)
![N4,N4'-Bis(9-(naphthalen-2-yl)-9H-carbazol-3-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3361819.png)
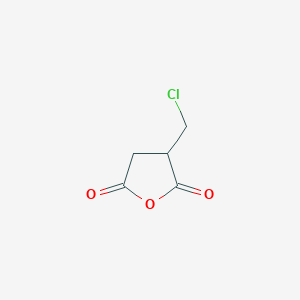
![5H-1,3-Dioxolo[4,5-f]indol-2-one](/img/structure/B3361835.png)
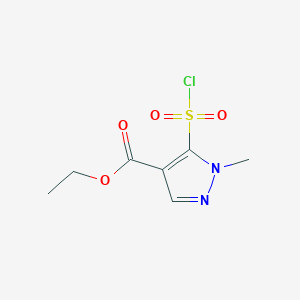
![5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B3361849.png)
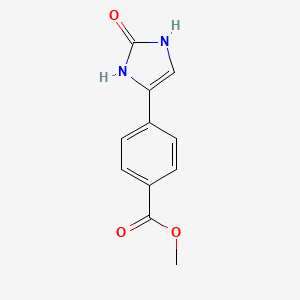
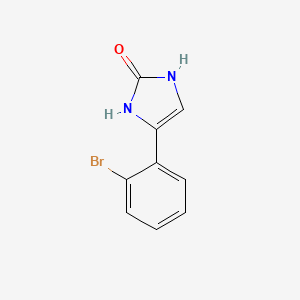
![Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)-](/img/structure/B3361865.png)


![2H-Pyrido[3,2-b]-1,4-oxazin-3-amine](/img/structure/B3361879.png)
